7-Acetamidonitrazepam
Overview
Description
7-Acetamidonitrazepam is a metabolite of nitrazepam, a benzodiazepine derivative widely used for its sedative and hypnotic properties. Benzodiazepines are known for their depressant effects on the central nervous system, acting as anxiolytics, sedatives, hypnotics, and anticonvulsants . This compound is primarily formed in the human body as a result of the metabolism of nitrazepam .
Preparation Methods
The preparation of 7-Acetamidonitrazepam involves the acetylation of 7-aminonitrazepam, which is itself a metabolite of nitrazepam. The synthetic route typically involves the following steps:
Synthesis of 7-aminonitrazepam: This can be achieved by the reduction of nitrazepam using appropriate reducing agents.
Acetylation: The 7-aminonitrazepam is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Chemical Reactions Analysis
7-Acetamidonitrazepam can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Acetamidonitrazepam has several scientific research applications, including:
Pharmacokinetics: It is used to study the metabolism and pharmacokinetics of nitrazepam in the human body.
Forensic Science: It is used in forensic toxicology to detect and quantify the presence of nitrazepam and its metabolites in biological samples such as blood and urine.
Pharmaceutical Research: It is used to understand the metabolic pathways and potential side effects of benzodiazepine derivatives.
Mechanism of Action
As a metabolite of nitrazepam, 7-Acetamidonitrazepam does not have significant pharmacological activity on its own. its formation and presence in the body are indicative of the metabolic processes involving nitrazepam. Nitrazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory neurotransmission and resulting in sedative and anxiolytic effects .
Comparison with Similar Compounds
7-Acetamidonitrazepam is similar to other benzodiazepine metabolites such as:
7-aminonitrazepam: Another metabolite of nitrazepam, formed by the reduction of the nitro group.
7-aminoflunitrazepam: A metabolite of flunitrazepam, another benzodiazepine derivative.
The uniqueness of this compound lies in its specific formation pathway and its role in the metabolism of nitrazepam. Unlike its parent compound, it does not have significant pharmacological activity but serves as an important marker in pharmacokinetic and forensic studies.
Properties
IUPAC Name |
N-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-7-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11(21)19-13-7-8-15-14(9-13)17(18-10-16(22)20-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,21)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTJXLGLYZQIGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197750 | |
Record name | 7-Acetamidonitrazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4928-03-4 | |
Record name | 7-Acetamidonitrazepam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4928-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Acetamidonitrazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004928034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC58777 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Acetamidonitrazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-ACETAMIDONITRAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGJ0AN44HY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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